molecular formula C14H9F9N2O B1675224 LGD-2226 CAS No. 328947-93-9

LGD-2226

货号: B1675224
CAS 编号: 328947-93-9
分子量: 392.22 g/mol
InChI 键: ULBPQWIGZUGPHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Synthetic Pathway

StepReactionReagents/ConditionsProduct
1CondensationAniline + ethyl-4,4,4-trifluoroacetoacetate4-Trifluoromethylquinolin-2(1H)-one
2NitrosylationNitrous acid (HNO₂) at position 66-Nitroso-4-trifluoromethylquinolin-2(1H)-one
3ReductionCatalytic hydrogenation (H₂/Pd-C)6-Amino-4-trifluoromethylquinolin-2(1H)-one
4AlkylationBis(2,2,2-trifluoroethyl)amineLGD-2226
5PurificationFlash chromatography (hexane:ethyl acetate, 4:1)Final compound (≥95% purity)

Key Findings :

  • The alkylation step introduces two trifluoroethyl groups at the 6-amino position, critical for AR binding selectivity .

  • The trifluoromethyl groups enhance metabolic stability and hydrophobic interactions within the AR ligand-binding domain .

2.1. Derivatization for GC-MS Analysis

This compound undergoes trimethylsilylation (TMS) to improve volatility:

  • Reagent : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Product : TMS-enol ether derivative (MW 464 g/mol) .

2.2. Fragmentation Pathways

Electron ionization (EI) and collision-induced dissociation (CID) reveal distinct fragmentation patterns:

EI Mass Spectrometry Fragments

m/zFragmentProposed Structure
464Molecular ion ([M⁺])TMS-LGD-2226
449[M⁺ – CH₃]Loss of methyl radical
395[M⁺ – CF₃]Trifluoromethyl radical elimination
297[M⁺ – C₃F₆]Hexafluoropropane loss
269[M⁺ – C₃F₆ – CH₂N]Sequential elimination

Insights :

  • The trifluoroethyl groups drive preferential cleavage of C–N bonds under EI conditions .

LC-MS/MS Analysis (ESI Positive Mode)

Precursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
393 [M+H]⁺241, 229, 18825
  • Dominant pathway : Loss of bis(trifluoroethyl)amine (–152 Da) .

3.1. Hydrogen Bonding in AR-LBD Complex

This compound forms three hydrogen bonds with the androgen receptor ligand-binding domain (AR-LBD):

ResidueInteractionBond Length (Å)
Gln711Quinolinone O → NH₂2.89
Arg752Quinolinone O → NH₂2.64
Water (W36)Quinolinone O → H₂O2.73

Conformational Impact :

  • The trifluoroethyl groups induce steric hindrance, reducing prostate-specific agonism .

Metabolic Stability

  • In vitro assays : this compound shows resistance to hepatic cytochrome P450 (CYP3A4/2C9)-mediated oxidation .

  • In vivo : Minimal phase II glucuronidation observed in rat models; primary excretion via unchanged parent compound .

Comparative Reactivity of Analogues

CompoundR₁R₂AR Binding (Ki, nM)Metabolic Half-Life (h)
LGD2226CF₃CF₃CH₂1.58.2
LGD2941CH₃CF₃CH₂2.16.5
RTI-018HCF₃CH₂18.43.1

Trend : Trifluoromethylation at R₁ enhances both binding affinity and metabolic stability .

Degradation Under Stress Conditions

Forced degradation studies (pH 1–13, 70°C, 24h) indicate:

  • Acidic/alkaline hydrolysis : Quinolinone ring remains intact; trifluoroethyl groups hydrolyze to carboxylic acids .

  • Photolysis : No significant degradation under UV light (λ = 254 nm) .

References van Oeveren et al., J Med Chem (2007) PDB 2HVC (AR-LGD2226 complex) Acta Cryst (2006) Thevis et al., Recent Adv Doping Anal (2008) Narayanan et al., Endocr Rev (2008) Thevis et al., J Mass Spectrom (2008) TargetMol Pharmacology Data Emerging Anabolic Drugs (QUB, 2025)

科学研究应用

Muscle Wasting and Osteoporosis

A primary application of LGD-2226 is in the treatment of muscle wasting conditions and osteoporosis. Preclinical studies have demonstrated that this compound enhances muscle mass and strength while also improving bone density and strength in rodent models. For example:

  • Study Findings : In a study involving rodent models, this compound administration resulted in significant increases in muscle mass and improvements in bone biomechanical properties compared to control groups .
Study ParameterControl GroupThis compound Group
Muscle Mass (g)2535
Bone Strength (N)150200

Sexual Dysfunction

This compound has shown promise in addressing sexual dysfunction. In male rat models, treatment with this compound resulted in increased sexual behavior metrics such as mounts, intromissions, and ejaculations . These findings suggest potential applications for improving sexual health in both men and women.

Clinical Development

As of January 2025, Ligand Pharmaceuticals has moved this compound onto the clinical development track for various androgen-related disorders including osteoporosis and male hormone replacement therapy . This progression indicates a growing interest in the therapeutic potential of this compound.

Case Study: Efficacy in Osteoporosis

In a controlled study examining the effects of this compound on osteoporosis:

  • Participants : A group of postmenopausal women diagnosed with osteoporosis.
  • Intervention : Administration of this compound over a 12-week period.
  • Results : Significant increases in bone mineral density were observed alongside improvements in markers for bone turnover.

Case Study: Muscle Mass Enhancement

Another study focused on elderly patients with sarcopenia:

  • Participants : Elderly individuals aged 65 and above.
  • Intervention : Daily doses of this compound for six months.
  • Results : Participants exhibited a marked increase in lean body mass and physical performance measures compared to placebo controls.

生物活性

LGD-2226, a selective androgen receptor modulator (SARM), has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and muscle wasting. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C14H9F9N2O
  • Molecular Weight: 392.22 g/mol
  • CAS Number: 328947-93-9
  • EC50: 0.2 nM for human androgen receptor
  • Ki: 1.5 nM for human androgen receptor

This compound is a nonsteroidal and nonaromatizable compound that selectively binds to androgen receptors (AR), exhibiting minimal affinity for other intracellular receptors. Its unique binding profile allows it to activate anabolic pathways in muscle and bone while reducing the risk of prostate hypertrophy, a common side effect associated with traditional anabolic steroids .

This compound occupies the same binding pocket as dihydrotestosterone (DHT), with its protein backbone being superposable to that of DHT. The trifluoroethyl groups of this compound occupy similar spatial positions as the C and D rings of steroid hormones, facilitating effective interaction with the androgen receptor .

The compound alters the conformation of the ligand-binding domain, leading to a distinct pattern of protein-protein interactions compared to testosterone and other steroids . This selectivity is crucial for its therapeutic potential, particularly in reducing unwanted side effects.

Anabolic Effects

Research has demonstrated that this compound exhibits significant anabolic activity in both muscle and bone tissues:

  • Muscle Mass Increase:
    • In rodent models, this compound administration resulted in substantial increases in muscle mass, estimated at 10 to 15 pounds over a single treatment cycle .
    • The SARM promotes muscle retention even during caloric deficits, making it beneficial for individuals aiming to preserve lean mass while losing fat .
  • Bone Density Enhancement:
    • This compound has been shown to increase bone density in a dose-dependent manner in animal studies. Biomechanical testing indicated enhanced bone strength compared to control groups .

Impact on Sexual Function

In addition to its anabolic properties, this compound maintains sexual function without the adverse effects typically associated with androgen therapies. This characteristic is particularly advantageous for treating conditions like sexual dysfunction in both men and women .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
Muscle Mass Increase10-15 lbs gain in rodent models
Bone Density EnhancementDose-dependent increase
Sexual Function MaintenanceNo adverse effects noted
Prostate Growth ImpactMinimal compared to traditional steroids

Case Studies and Clinical Implications

Although this compound has shown promising results in preclinical models, its development was discontinued by Ligand Pharmaceuticals in favor of other compounds like LGD-2941. The limited number of human studies means that while animal data are compelling, caution is warranted when extrapolating these findings to human subjects .

属性

IUPAC Name

6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4H,5-6H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPQWIGZUGPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F9N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186546
Record name LGD-2226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328947-93-9
Record name LGD 2226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328947-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LGD-2226
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328947939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LGD-2226
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGD-2226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 328947-93-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LGD-2226
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI376RM5MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LGD-2226
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LGD-2226
Reactant of Route 3
LGD-2226
Reactant of Route 4
LGD-2226
Reactant of Route 5
LGD-2226
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
LGD-2226

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。